bromozinc(1+);propane
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Overview
Description
Bromozinc(1+);propane is an organozinc compound with the chemical formula C3H7BrZn. This compound is of significant interest in organic synthesis due to its reactivity and versatility. It is commonly used as a reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromozinc(1+);propane can be synthesized by reacting 1-bromopropane with zinc in the presence of a suitable solvent. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction is as follows:
C3H7Br+Zn→C3H7BrZn
The reaction is usually performed at low temperatures to control the reactivity of the zinc reagent and to ensure the formation of the desired organozinc compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction conditions. The process may include additional steps such as purification and stabilization of the product to ensure its quality and reactivity for further applications.
Chemical Reactions Analysis
Types of Reactions
Bromozinc(1+);propane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Addition Reactions: It can add to multiple bonds, such as alkenes and alkynes, to form new organozinc compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Typical solvents include tetrahydrofuran (THF) and diethyl ether, which help stabilize the organozinc compound and control the reaction rate.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in a coupling reaction with an aryl halide, the product would be an arylpropane derivative.
Scientific Research Applications
Bromozinc(1+);propane has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is employed in the preparation of advanced materials, such as polymers and nanomaterials.
Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents by facilitating the formation of carbon-carbon bonds in drug molecules.
Mechanism of Action
The mechanism of action of bromozinc(1+);propane involves the formation of a reactive organozinc intermediate, which can undergo various transformations depending on the reaction conditions. The organozinc intermediate can act as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. The molecular targets and pathways involved in these reactions are determined by the specific reagents and catalysts used .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobutylzinc bromide: Another organozinc compound with similar reactivity, used in organic synthesis.
Bromozinc(1+);propanenitrile: A related compound with a nitrile functional group, used in different synthetic applications.
Bromozinc(1+);2-propoxyoxane: A compound with an oxane ring, used in specialized chemical reactions.
Uniqueness
Bromozinc(1+);propane is unique due to its specific reactivity and versatility in forming carbon-carbon bonds. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in organic synthesis and industrial applications.
Properties
Molecular Formula |
C3H7BrZn |
---|---|
Molecular Weight |
188.4 g/mol |
IUPAC Name |
bromozinc(1+);propane |
InChI |
InChI=1S/C3H7.BrH.Zn/c1-3-2;;/h3H,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
NTUATXZETUXBSR-UHFFFAOYSA-M |
Canonical SMILES |
C[CH-]C.[Zn+]Br |
Origin of Product |
United States |
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